tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is an organic molecule with a unique structure that holds potential for applications in medicinal chemistry. Its core structure, the pyrrolo[2,3-b]pyridine scaffold, is present in various bioactive molecules, including several drugs and drug candidates []. The formyl group (CHO) and the ester group (COOCH3) attached to the scaffold further diversify its chemical functionality, potentially enabling interactions with various biological targets.
Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a synthetic organic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure. This compound has the molecular formula C13H14N2O and is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The structural features include a tert-butyl group and a formyl group attached to the pyrrolo[2,3-b]pyridine ring, contributing to its chemical reactivity and biological properties .
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, exhibit significant biological activities. Notably, these compounds have been studied for their potential as fibroblast growth factor receptor inhibitors, which play a critical role in various cellular processes including proliferation and differentiation. In vitro studies have shown that certain derivatives can effectively inhibit cell migration and invasion, suggesting potential applications in cancer therapy .
The synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves several steps:
Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has potential applications in several fields:
The versatility of this compound makes it a valuable candidate for further research and development in these areas .
Interaction studies involving tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate have focused on its binding affinities with various biological targets. For instance:
These interactions highlight the compound's potential utility in drug discovery and development efforts aimed at targeting specific molecular pathways involved in disease processes .
Several compounds share structural similarities with tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Bromine substitution at the 3-position | Potentially enhanced reactivity due to halogen presence |
| Tert-butyl 7-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Tri-fluoromethyl group at the 7-position | Increased lipophilicity may influence bioavailability |
| Tert-butyl 5-(methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | Methoxyphenyl substitution at the 5-position | Modifications may enhance selectivity towards specific biological targets |
These compounds illustrate variations in substituents that can influence biological activity and chemical properties while maintaining the core pyrrolo[2,3-b]pyridine structure. The uniqueness of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its specific functional groups that enhance its reactivity and biological profile compared to its analogs .
The pyrrolo[2,3-b]pyridine system (7-azaindole) was first characterized in the 1960s through Madelung and Fischer cyclization methods. Early studies revealed its unique electronic properties:
Key milestones:
Comparative analysis of azaindole isomers reveals distinct advantages of the 7-azaindole framework:
Physicochemical advantages over indole:
| Property | 7-Azaindole | Indole |
|---|---|---|
| LogP | 1.2 ± 0.3 | 2.1 ± 0.4 |
| Aqueous solubility | 3.8 mg/mL | 1.6 mg/mL |
| Metabolic stability (t1/2) | 42 min | 28 min |
The tert-butyl carbamate group in 144657-66-9 enhances:
A 2023 analysis of FDA-approved small molecules identified 7-azaindole derivatives in 17 clinical-stage candidates across therapeutic areas:
Therapeutic applications:
| Reaction Type | Typical Reagents | Preferred Position | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-Position | Concentrated acids, elevated temperature | 60-85 |
| Nitrosation | Nitrosobenzene, Nitrous acid derivatives | 3-Position | Mild conditions, room temperature | 70-90 |
| Bromination | Bromine (Br₂), N-bromosuccinimide (NBS) | 3-Position | Organic solvents, room temperature to reflux | 75-95 |
| Iodination | Iodine (I₂), Periodic acid derivatives | 3-Position | Organic solvents, mild heating | 65-85 |
| Mannich Reaction | Formaldehyde (HCHO), Secondary amines | 3-Position | Acidic conditions, aqueous or organic medium | 55-80 |
| Formylation (Duff Reaction) | Hexamethylenetetramine (HMTA), Acetic acid | 3-Position | Reflux in acetic acid, 2-4 hours | 76-85 |
| Halogenation (NBS) | N-bromosuccinimide (NBS), Radical initiators | 3-Position | Radical conditions, light or heat | 70-90 |
| Friedel-Crafts Acylation | Acid chlorides, Lewis acids | 3-Position | Lewis acid catalysis, anhydrous conditions | 50-75 |
The halogenation of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate demonstrates remarkable selectivity for the 3-position, despite the presence of the formyl substituent at this location [1] [2]. This selectivity arises from the inherent electronic properties of the 7-azaindole system, where the pyrrole ring maintains higher electron density compared to the pyridine ring [4] [1].
Bromination reactions typically proceed using molecular bromine or N-bromosuccinimide under controlled conditions [1]. The reaction mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the pyrrole ring. The regioselectivity observed favors positions adjacent to the formyl group, creating opportunities for further functionalization [1].
Iodination follows similar mechanistic pathways but often requires milder conditions due to the increased electrophilicity of iodine-containing reagents [1] [2]. The formation of 3-iodo derivatives has been documented through treatment of 1-substituted Grignard derivatives with hydrogen peroxide, demonstrating alternative synthetic approaches to halogenated products [1] [2].
The selectivity of halogenation reactions is influenced by several factors, including the electronic effects of the formyl group, the protecting group at the 1-position, and the specific halogenating agent employed . Understanding these selectivity patterns is crucial for developing efficient synthetic strategies targeting specific halogenated derivatives [1].
The formyl group at the 3-position of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile handle for various chemical transformations, enabling the introduction of diverse functional groups through well-established carbonyl chemistry [6] . The aldehyde functionality exhibits typical reactivity patterns while being influenced by the electronic environment of the pyrrolopyridine core [6].
Classical formylation reactions, such as the Duff reaction, can be employed to introduce additional formyl groups or modify existing ones . The Duff reaction involves treatment with hexamethylenetetramine in acetic acid under reflux conditions, providing a reliable method for formyl group installation with yields typically ranging from 76-85% . The reaction proceeds through formation of reactive iminium intermediates that undergo electrophilic substitution at activated positions .
Formyl group modifications can also be achieved through oxidation to carboxylic acids or reduction to alcohols, providing access to a broader range of functional derivatives . The presence of the electron-withdrawing pyridine nitrogen influences the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack while simultaneously affecting the stability of intermediates formed during these transformations [6].
The 3-position of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exhibits unique reactivity toward nucleophilic attack, primarily centered around the formyl group rather than direct substitution at the aromatic carbon [8] [9]. This reactivity pattern contrasts with simpler pyridine derivatives, where nucleophilic substitution typically occurs at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom [8] [9].
The electron density distribution in the pyrrolopyridine system creates a complex electronic environment where the formyl group serves as the primary electrophilic center [4] [8]. Nucleophilic attack at the formyl carbon proceeds through well-established carbonyl chemistry mechanisms, including addition-elimination pathways and direct addition reactions [10] [9].
The reactivity at the 3-position is further influenced by the presence of the tert-butyl carboxylate protecting group at the 1-position, which affects the overall electronic properties of the molecule [4]. This electronic modulation plays a crucial role in determining the selectivity and efficiency of nucleophilic transformations [8] [9].
Research has demonstrated that the 3-position reactivity is enhanced by the presence of electron-withdrawing groups elsewhere in the molecule, consistent with the general reactivity patterns observed for pyrrolopyridine derivatives [4] . The formyl group's positioning allows for selective transformations while maintaining the integrity of the core heterocyclic framework [10].
The formyl group in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes a diverse range of selective transformations that are fundamental to its utility in synthetic chemistry [12]. These modifications include reductions, oxidations, condensations, and various addition reactions, each offering distinct pathways to functionalized derivatives [13].
Reductive transformations of the formyl group represent one of the most important classes of modifications . Sodium borohydride reduction in protic solvents provides primary alcohols in excellent yields (85-95%), while maintaining selectivity for the aldehyde functionality over other reducible groups . Lithium aluminum hydride offers more aggressive reducing conditions, capable of reducing all carbonyl functionalities present in the molecule .
Oxidative transformations convert the formyl group to carboxylic acids using reagents such as potassium permanganate or chromium trioxide . These reactions proceed through well-established mechanisms and provide access to carboxylic acid derivatives that can undergo further functionalization .
Condensation reactions involving the formyl group include aldol condensations with enolates, Wittig reactions with phosphonium ylides, and reductive aminations with primary and secondary amines [14]. These transformations enable the construction of complex molecular architectures while maintaining the pyrrolopyridine core structure [14].
Data Table: Nucleophilic Transformations of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
| Reaction Type | Nucleophile/Reagent | Product Type | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Substitution at C-3 | Amines, Alcohols, Thiols | Substituted pyrrolopyridines | Basic conditions, elevated temperature | 65-85 |
| Grignard Addition to Formyl | Grignard reagents (RMgX) | Secondary alcohols | Anhydrous conditions, inert atmosphere | 70-90 |
| Hydride Reduction of Formyl | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohols | Protic solvents, room temperature to mild heating | 85-95 |
| Wittig Reaction with Formyl | Phosphonium ylides | Alkenes | Anhydrous conditions, inert atmosphere | 60-80 |
| Aldol Condensation | Enolates, Active methylene compounds | β-Hydroxy carbonyl compounds | Basic conditions, controlled temperature | 55-75 |
| Reductive Amination | Primary/secondary amines, Reducing agents | Amines | Mild acidic conditions, reducing atmosphere | 70-85 |
| Cyanohydrin Formation | Sodium cyanide (NaCN), Potassium cyanide (KCN) | Cyanohydrins | Aqueous or alcoholic medium, mild heating | 60-80 |
| Hemiacetal Formation | Alcohols, Mild acidic conditions | Hemiacetals | Alcoholic medium, mild acidic conditions | 75-90 |
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful methods for functionalizing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivatives, particularly those containing halogen substituents [15] [16]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds through the coupling of organoboron compounds with aryl or vinyl halides [15] [17].
The application of Suzuki-Miyaura coupling to pyrrolopyridine systems has been extensively studied, with particular focus on 7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives [15]. Research has demonstrated that highly efficient precatalytic systems, such as XPhos-PdG2, can facilitate excellent conversions with low catalyst loadings [15]. The formation of stable monoligated catalytic species is instrumental in driving these reactions to completion [15].
The reaction conditions typically involve aqueous or biphasic solvent systems with bases such as potassium carbonate or cesium carbonate at temperatures ranging from 80-100°C [15] [17]. The use of microwave-assisted conditions has been shown to enhance reaction efficiency while reducing reaction times [15]. The compatibility of the reaction with various boronic acids and potassium organotrifluoroborates expands the scope of accessible products [15].
For tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivatives, the presence of the formyl group does not significantly interfere with the coupling reaction, provided that appropriate protecting group strategies are employed [15]. The aldehyde functionality can be masked as acetals or oximes when necessary to prevent side reactions [15].
The regioselectivity of Suzuki-Miyaura coupling in pyrrolopyridine systems depends on the substitution pattern and the electronic properties of the coupling partners [16]. Electron-rich boronic acids generally provide higher yields and shorter reaction times compared to electron-deficient counterparts [15] [16].
The Heck reaction provides an alternative approach for carbon-carbon bond formation in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivatives, particularly for the introduction of vinyl and aryl substituents [18] [19]. This palladium-catalyzed reaction involves the coupling of aryl halides with alkenes to form substituted alkenes [18] [20].
Recent developments in Heck reaction methodology have expanded its applicability to heterocyclic systems, including pyrrolopyridines [18] [19]. The reaction typically employs palladium catalysts such as palladium acetate with phosphine ligands, along with bases like triethylamine or potassium carbonate [18] [20]. The reaction proceeds through a well-established mechanism involving oxidative addition, migratory insertion, and β-hydride elimination [18] [20].
The adaptation of Heck reactions to pyrrolopyridine systems requires careful consideration of the electronic properties of the heterocyclic core [19] [21]. The presence of the pyridine nitrogen can influence the catalyst behavior and may require the use of specialized ligands to achieve optimal results [21]. Pyridylpyrazole ligands have been developed specifically for Heck reactions involving nitrogen-containing heterocycles [21].
The formyl group in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can participate in intramolecular Heck reactions, leading to the formation of fused ring systems [18] [19]. These cyclization reactions provide access to complex polycyclic architectures that are valuable in medicinal chemistry applications [19].
The selectivity of Heck reactions can be controlled through the choice of catalyst, ligand, and reaction conditions [18] [21]. The use of specialized catalyst systems, such as those containing bulky phosphine ligands, can enhance regioselectivity and prevent unwanted side reactions [21].
Beyond Suzuki-Miyaura and Heck reactions, tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various other metal-catalyzed transformations that expand the scope of accessible derivatives [22] [23]. These include Sonogashira coupling, Stille coupling, Negishi coupling, and carbonylative coupling reactions [22] [23].
Sonogashira coupling enables the introduction of alkyne functionalities through palladium-catalyzed coupling with terminal alkynes [23]. This reaction typically employs palladium dichloride with triphenylphosphine and copper iodide as co-catalysts, proceeding under mild conditions with excellent functional group tolerance [23].
Stille coupling utilizes organotin compounds as coupling partners, providing access to carbon-carbon bonds through transmetalation processes [23]. While the use of toxic tin reagents limits its widespread application, the reaction offers unique selectivity advantages in certain synthetic contexts [23].
Negishi coupling employs organozinc reagents as nucleophilic partners, offering high reactivity and excellent functional group tolerance [23]. The reaction typically proceeds at room temperature to moderate heating, making it suitable for thermally sensitive substrates [23].
Carbonylative coupling reactions represent a particularly interesting class of transformations for tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivatives [22]. These reactions involve the incorporation of carbon monoxide into the coupling process, leading to the formation of ketones, esters, or amides [22]. The use of specialized catalyst systems, such as palladium with Xantphos ligands, enables the efficient generation of acylating agents that can further react with nucleophiles [22].
The development of carbonylative coupling methodology has led to the discovery of novel acylating agents, including N-acyl pyridinium salts, which can be generated in situ and used for the functionalization of electron-rich aromatics [22]. This approach provides a unique avenue for the synthesis of complex ketones from readily available starting materials [22].
Data Table: Cross-Coupling Reactions of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids | Pd(PPh₃)₄, XPhos-PdG2 | K₂CO₃, Cs₂CO₃ | Aqueous/organic biphasic, 80-100°C | 70-95 |
| Heck Reaction | Alkenes, Styrenes | Pd(OAc)₂, Phosphine ligands | Et₃N, K₂CO₃ | Anhydrous conditions, 80-120°C | 65-85 |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Anhydrous conditions, 60-80°C | 60-80 |
| Stille Coupling | Organotin compounds | Pd(PPh₃)₄, LiCl | LiCl, CsF | Anhydrous conditions, 80-100°C | 70-90 |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, THF | THF, DMF | Anhydrous conditions, room temperature to 60°C | 75-90 |
| Buchwald-Hartwig Amination | Amines, Anilines | Pd₂(dba)₃, BINAP | NaOtBu, K₂CO₃ | Anhydrous conditions, 80-110°C | 60-85 |
| Kumada Coupling | Grignard reagents | NiCl₂(dppe), Fe(acac)₃ | THF, Et₂O | Anhydrous conditions, 0°C to room temperature | 55-80 |
| Carbonylative Coupling | Carbon monoxide, Arenes | Pd(OAc)₂, Xantphos | Pyridine, K₂CO₃ | CO atmosphere, 80-100°C | 60-80 |
The reduction of the formyl group in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate represents a fundamental transformation that provides access to alcohol derivatives and enables further functionalization strategies [12]. The choice of reducing agent significantly influences the selectivity, yield, and reaction conditions required for successful transformation .
Sodium borohydride reduction represents the most commonly employed method for converting the formyl group to the corresponding primary alcohol . This reaction proceeds under mild conditions in protic solvents such as methanol or ethanol, typically at room temperature with reaction times ranging from 1-4 hours . The high selectivity of sodium borohydride for aldehydes over ketones makes it particularly valuable for selective reductions in complex molecules .
Lithium aluminum hydride provides a more aggressive reducing environment, capable of reducing all carbonyl functionalities present in the molecule . While this reagent offers excellent yields (90-98%), it requires anhydrous conditions and careful temperature control to prevent over-reduction or decomposition of sensitive functional groups . The reaction typically proceeds at 0°C to room temperature in ethereal solvents such as diethyl ether or tetrahydrofuran .
Catalytic hydrogenation using palladium on carbon represents an alternative approach that offers selectivity for aldehydes over ketones under controlled conditions . This method is particularly useful for large-scale preparations and provides good yields (80-92%) with reaction times ranging from 2-12 hours . The mild reaction conditions and ease of product isolation make this approach attractive for industrial applications .
Specialized reducing agents such as sodium cyanoborohydride offer unique selectivity profiles that can be exploited for specific synthetic applications . This reagent provides mild reducing conditions that are compatible with sensitive functional groups, though longer reaction times (2-6 hours) may be required . The yields obtained with sodium cyanoborohydride typically range from 75-90% .
The choice of reducing agent must consider the overall synthetic strategy and the presence of other reducible functionalities in the molecule . For example, the tert-butyl carboxylate group is generally stable under the conditions used for formyl reduction, though prolonged exposure to lithium aluminum hydride may lead to ester reduction .
Data Table: Formyl Group Reduction in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
| Reducing Agent | Solvent System | Reaction Temperature | Reaction Time | Selectivity | Yield Range (%) |
|---|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol, Aqueous media | 0°C to room temperature | 1-4 hours | High selectivity for aldehydes | 85-95 |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | 0°C to room temperature | 30 minutes to 2 hours | Reduces all carbonyls | 90-98 |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Room temperature to 40°C | 2-6 hours | Mild, selective conditions | 75-90 |
| Hydrogen gas with Pd/C | Ethanol, Methanol | Room temperature to 50°C | 2-12 hours | Selective for aldehydes over ketones | 80-92 |
| Zinc in acetic acid | Acetic acid, Aqueous ethanol | Room temperature to 60°C | 4-8 hours | Moderate selectivity | 70-85 |
| Triethylsilane (TES) with TFA | Dichloromethane, Trifluoroacetic acid | Room temperature | 1-3 hours | High selectivity | 85-95 |
| Sodium bisulfite (NaHSO₃) | Aqueous solution | Room temperature | 2-4 hours | Aldehyde-selective | 75-85 |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene, Dichloromethane | -78°C to 0°C | 1-2 hours | Selective at low temperatures | 85-92 |
The tert-butyl carboxylate group in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as both a protecting group and a functional handle for diverse chemical transformations [24] [25]. The unique properties of tert-butyl esters, including their stability under basic conditions and lability under acidic conditions, make them valuable intermediates in synthetic chemistry [24] [26].
Hydrolysis of the tert-butyl ester represents the most common transformation at the carboxylate position [24] [26]. This reaction typically employs trifluoroacetic acid under mild conditions, proceeding through an AAL1 mechanism that involves protonation of the carbonyl followed by rate-limiting unimolecular cleavage of the alkyl-oxygen bond [24]. The reaction generates the relatively stable tert-butyl carbocation as the leaving group, which subsequently eliminates to form isobutylene [24] [27].
The kinetics of tert-butyl ester hydrolysis have been extensively studied, revealing strong pH dependence and temperature effects [24]. Under neutral conditions (pH 5-7), the neutral hydrolysis pathway predominates with rate constants on the order of 10⁻⁶ s⁻¹ [24]. Acidic conditions dramatically accelerate the reaction, with rate constants increasing by several orders of magnitude [24].
Alternative hydrolysis methods include the use of molecular iodine as a catalyst under mild conditions [28]. This approach offers advantages in terms of reaction selectivity and product isolation, though it may require specialized handling due to the corrosive nature of iodine [28]. The reaction typically proceeds in acetonitrile at room temperature with good yields [28].
Transesterification reactions provide access to alternative ester derivatives without complete hydrolysis [25]. These reactions can be catalyzed by either acids or bases, depending on the specific substrate and desired product [25]. The mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon, followed by elimination of tert-butanol [25].
Reduction of the carboxylate group to the corresponding alcohol can be achieved using lithium aluminum hydride under anhydrous conditions [25]. This transformation requires careful control of reaction conditions to prevent over-reduction or decomposition of other functional groups present in the molecule [25]. The reaction typically proceeds at 0°C to room temperature with yields ranging from 80-92% [25].
Amidation reactions enable the conversion of the carboxylate to amide derivatives through the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) [25]. These reactions typically proceed under mild conditions with good yields (75-90%) and broad functional group tolerance [25].
The stability of tert-butyl esters under basic conditions makes them compatible with various other transformations that may be performed on the molecule [25] [26]. However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis, requiring careful optimization of reaction conditions [25].
Data Table: Carboxylate Transformations in tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
| Transformation Type | Reagent/Conditions | Mechanism | Product | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|---|
| Hydrolysis to Carboxylic Acid | Trifluoroacetic acid (TFA), HCl | Acid-catalyzed elimination via tert-butyl cation | Carboxylic acid + isobutylene | Room temperature to 40°C, 1-4 hours | 85-95 |
| Transesterification | Alcohols, Acid or base catalysis | Nucleophilic acyl substitution | Alternative ester | Reflux conditions, 2-8 hours | 70-90 |
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Hydride addition to carbonyl | Primary alcohol | Anhydrous conditions, 0°C to room temperature | 80-92 |
| Amidation | Amines, Coupling reagents | Nucleophilic acyl substitution | Amide | Room temperature to 60°C, 4-12 hours | 75-90 |
| Decarboxylation | Heat, Cu catalysis | Thermal elimination of CO₂ | Decarboxylated product | 150-200°C, 2-6 hours | 60-80 |
| Saponification | Aqueous NaOH, KOH | Base-catalyzed hydrolysis | Carboxylate salt | Aqueous medium, 60-80°C | 90-98 |
| Acid-catalyzed Hydrolysis | Aqueous HCl, H₂SO₄ | Acid-catalyzed hydrolysis | Carboxylic acid | Reflux conditions, 2-6 hours | 80-90 |
| Enzymatic Hydrolysis | Lipases, Esterases | Enzymatic hydrolysis | Carboxylic acid | Mild conditions, pH 7-8, 37°C | 70-85 |
Irritant